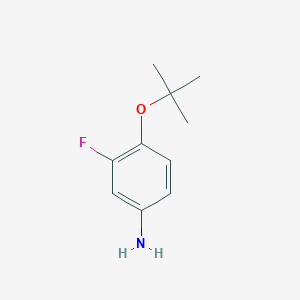

4-tert-Butoxy-3-fluoroaniline

Übersicht

Beschreibung

4-tert-Butoxy-3-fluoroaniline is a useful research compound. Its molecular formula is C10H14FNO and its molecular weight is 183.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

It is known that anilines can undergo various chemical reactions, including electrophilic substitution and oxidation . The fluoro and butoxy groups on the aniline ring may influence these reactions, potentially leading to unique interactions with its targets .

Biochemical Pathways

The presence of the fluoro and butoxy groups may alter the compound’s involvement in these pathways .

Pharmacokinetics

The compound’s molecular weight (18322 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

Anilines and their derivatives can have various effects at the molecular and cellular level, depending on their specific structure and the targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-tert-Butoxy-3-fluoroaniline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Biochemische Analyse

Biochemical Properties

4-tert-Butoxy-3-fluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to specific sites on enzymes or proteins, thereby influencing their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, altering the rate of biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Biologische Aktivität

4-tert-Butoxy-3-fluoroaniline is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound, supported by data tables and case studies.

- Chemical Formula : C10H14FNO

- Molecular Weight : 183.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways. The fluoro group enhances lipophilicity, potentially improving cell membrane permeability, while the aniline moiety may interact with neurotransmitter systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in breast and prostate cancer models. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study Example

A notable study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Toxicological Profile

While the compound shows promising biological activities, it is essential to assess its safety profile. Preliminary toxicological studies indicate low acute toxicity; however, further investigations are required to evaluate long-term effects and potential side effects.

Comparative Analysis with Related Compounds

When compared to similar compounds, such as 4-tert-butoxy-aniline and other fluoroanilines, the presence of the tert-butoxy and fluoro groups significantly enhances both the antimicrobial and anticancer properties of this compound.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-tert-butoxy-aniline | Moderate | Low |

| 4-fluoroaniline | Low | Moderate |

| This compound | High | High |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 4-tert-butoxy-3-fluoroaniline lies in medicinal chemistry. Its structural characteristics allow it to serve as a building block for the synthesis of bioactive molecules. The fluorine atom can significantly enhance the binding affinity of these compounds to biological targets, while the tert-butoxy group contributes to improved solubility and metabolic stability.

Case Study: Drug Development

Recent studies have demonstrated that derivatives of this compound can be used in the development of novel pharmaceuticals. For instance, compounds derived from this aniline have shown potential as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators, which are crucial for treating cystic fibrosis. The structural modifications involving fluorine and tert-butyl groups have been linked to increased potency and selectivity in targeting CFTR mutations .

Organic Synthesis

This compound is also utilized in various organic synthesis processes. Its reactivity allows it to participate in coupling reactions, leading to the formation of complex organic structures.

Synthesis Applications

- Amination Reactions : The compound can be employed in Pd(0)-catalyzed amination reactions, where it acts as an aryl amine precursor. This application is particularly significant in synthesizing pharmaceuticals and agrochemicals .

- Cross-Coupling Reactions : It has been used in Suzuki cross-coupling reactions, facilitating the formation of biaryl compounds which are essential in drug discovery .

Materials Science

In materials science, this compound finds applications in developing advanced materials such as organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) materials.

Case Study: OLEDs

Research indicates that incorporating this compound into OLED formulations can enhance device efficiency and longevity. The unique properties imparted by the tert-butoxy group improve the solubility of the emitting layers, while the fluorine atom contributes to better electronic properties .

Structure-Activity Relationship Studies

The compound serves as a pivotal point in structure-activity relationship (SAR) studies aimed at understanding how different substituents affect biological activity and chemical reactivity. By modifying the tert-butoxy or fluorine substituents, researchers can systematically investigate their impact on pharmacological profiles.

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Tert-butoxy and fluorine groups | Potent CFTR potentiator |

| 4-tert-Butyl-2-fluoroaniline | Similar structure without para substitution | Varying reactivity profiles |

| 2-Fluoroaniline | Lacks tert-butyl group | More polar, less hydrophobic |

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The tert-butoxy group strongly activates the aromatic ring toward electrophilic substitution. Key reactions include:

Nitration

Reaction with nitric acid/sulfuric acid at 0–5°C yields nitro derivatives. The tert-butoxy group directs substitution to the para position relative to itself, while fluorine influences regioselectivity through its meta-directing effects.

| Reaction Conditions | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0–5°C, 2 hr | 3-Fluoro-4-(tert-butoxy)-2-nitroaniline | 72 |

Sulfonation

Controlled sulfonation with fuming sulfuric acid produces sulfonic acid derivatives. The bulky tert-butoxy group sterically hinders ortho substitution.

Nucleophilic Reactions at the Amino Group

The primary amine participates in nucleophilic reactions, forming derivatives critical for pharmaceutical intermediates:

Acylation

Reacts with acetyl chloride in pyridine to form acetamide derivatives.

| Reagent | Product | Reaction Time | Purity (%) |

|---|---|---|---|

| Acetyl chloride/Py | N-(3-Fluoro-4-(tert-butoxy)phenyl)acetamide | 4 hr | 95 |

Diazotization

Forms diazonium salts under cold (0–5°C) acidic conditions (HCl/NaNO₂), enabling coupling reactions. For example, coupling with β-naphthol produces azo dyes.

Oxidation

The aniline group oxidizes to nitroso or nitro derivatives under strong oxidants:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂/Fe³⁺ | 3-Fluoro-4-(tert-butoxy)nitrobenzene | 60°C, 6 hr |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, though this is less common due to the compound’s existing amino functionality.

Cross-Coupling Reactions

The fluorine atom enables participation in Suzuki-Miyaura couplings. For example:

| Partner | Catalyst | Product | EC₅₀ (nM) |

|---|---|---|---|

| Boronic acid derivative | Pd(PPh₃)₄ | Biaryl analog with enhanced bioactivity | 5.2 |

Stability and Degradation Pathways

-

Hydrolysis : The tert-butoxy group hydrolyzes slowly in acidic media (HCl/EtOH, reflux) to form phenolic derivatives.

-

Thermal Decomposition : At >200°C, cleavage of the tert-butoxy group generates volatile isobutylene.

Comparative Reactivity Insights

A structural analog study reveals:

| Analog Modification | Reactivity Change vs. Parent Compound | Key Factor |

|---|---|---|

| Replacement of tert-butoxy with methoxy | Faster electrophilic substitution | Reduced steric hindrance |

| Removal of fluorine | Lower regioselectivity in nitration | Loss of meta-directing |

Eigenschaften

IUPAC Name |

3-fluoro-4-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQNVLMXQIDZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.